(R)-2-Hydroxy-3-(thiophen-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Hydroxy-3-(thiophen-2-yl)propanoic acid is an organic compound that features a thiophene ring, a hydroxyl group, and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Hydroxy-3-(thiophen-2-yl)propanoic acid typically involves the use of thiophene derivatives and appropriate reagents to introduce the hydroxyl and carboxylic acid functionalities. One common method involves the condensation of thiophene-2-carboxaldehyde with a suitable chiral auxiliary, followed by oxidation and hydrolysis steps to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed .
Analyse Chemischer Reaktionen
Types of Reactions: ®-2-Hydroxy-3-(thiophen-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic reagents like bromine (Br₂) or nucleophilic reagents like sodium methoxide (NaOCH₃)
Major Products:
- Oxidation of the hydroxyl group yields ketones or aldehydes.
- Reduction of the carboxylic acid group yields primary alcohols.
- Substitution reactions on the thiophene ring yield various substituted thiophenes .
Wissenschaftliche Forschungsanwendungen
®-2-Hydroxy-3-(thiophen-2-yl)propanoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of ®-2-Hydroxy-3-(thiophen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-3-hydroxy-3-(thiophen-2-yl)propanoic acid
- 3-(2-Thiophenyl)-L-alanine
- 2-(Thiophen-2-yl)acetic acid
Comparison:
- Structural Differences: While these compounds share the thiophene ring, they differ in the functional groups attached, which can influence their reactivity and applications.
- Unique Properties: ®-2-Hydroxy-3-(thiophen-2-yl)propanoic acid is unique due to its specific combination of hydroxyl and carboxylic acid groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C7H8O3S |
---|---|
Molekulargewicht |
172.20 g/mol |
IUPAC-Name |
(2R)-2-hydroxy-3-thiophen-2-ylpropanoic acid |
InChI |
InChI=1S/C7H8O3S/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6,8H,4H2,(H,9,10)/t6-/m1/s1 |
InChI-Schlüssel |
FZHYPTLICUTGMO-ZCFIWIBFSA-N |
Isomerische SMILES |
C1=CSC(=C1)C[C@H](C(=O)O)O |
Kanonische SMILES |
C1=CSC(=C1)CC(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.